molecular formula C17H20ClN3O6S B12764668 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, 2-(diethylamino)ethyl ester CAS No. 173908-20-8

1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, 2-(diethylamino)ethyl ester

Cat. No.: B12764668
CAS No.: 173908-20-8
M. Wt: 429.9 g/mol
InChI Key: WBVCXCZYDJYUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, 2-(diethylamino)ethyl ester is a complex organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, 2-(diethylamino)ethyl ester typically involves multi-step organic reactions. The starting materials often include pyrrole derivatives and sulfonyl chlorides. The reaction conditions may involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, 2-(diethylamino)ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of pyrrole compounds are often studied for their potential biological activities. They may exhibit antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features can be modified to enhance its pharmacological properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, 2-(diethylamino)ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the compound’s structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-2-carboxylic acid derivatives: These compounds share the pyrrole core structure and may exhibit similar chemical properties.

    Sulfonyl chlorides: Compounds with sulfonyl chloride groups are often used in similar synthetic applications.

    Nitrophenyl derivatives: These compounds contain nitro groups attached to aromatic rings and may undergo similar reactions.

Uniqueness

The uniqueness of 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, 2-(diethylamino)ethyl ester lies in its specific combination of functional groups

Properties

CAS No.

173908-20-8

Molecular Formula

C17H20ClN3O6S

Molecular Weight

429.9 g/mol

IUPAC Name

2-(diethylamino)ethyl 1-(5-chloro-2-nitrophenyl)sulfonylpyrrole-2-carboxylate

InChI

InChI=1S/C17H20ClN3O6S/c1-3-19(4-2)10-11-27-17(22)15-6-5-9-20(15)28(25,26)16-12-13(18)7-8-14(16)21(23)24/h5-9,12H,3-4,10-11H2,1-2H3

InChI Key

WBVCXCZYDJYUPR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.